2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one 2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18384651
InChI: InChI=1S/C10H21N3O/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13/h8-9H,4-7,11H2,1-3H3
SMILES:
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one

CAS No.:

Cat. No.: VC18384651

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one
Standard InChI InChI=1S/C10H21N3O/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13/h8-9H,4-7,11H2,1-3H3
Standard InChI Key KOJMFUCCWRMSHV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CCN(CC1)C)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a butanone backbone substituted with an amino group at the second carbon and a 4-methylpiperazine moiety at the first carbon. The piperazine ring adopts a chair conformation, with the methyl group at the fourth position influencing its electronic and steric properties. The stereocenter at the second carbon (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC10H21N3O\text{C}_{10}\text{H}_{21}\text{N}_3\text{O}
Molecular weight199.29 g/mol
CAS Number1217695-67-4
Chiral centers1 (S-configuration)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperazine protons (δ 2.3–3.1 ppm), ketone carbonyl (δ 208 ppm in 13C^{13}\text{C}), and the methyl groups (δ 1.0–1.2 ppm). Mass spectrometry shows a base peak at m/z 199.29 corresponding to the molecular ion.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with Boc- or Cbz-protected α-amino acids, which undergo sequential reduction, mesylation, and nucleophilic substitution with N-methylpiperazine . For example:

  • Reduction: Boc-protected amino acids (e.g., Boc-L-valine) are reduced to alcohols using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous ether .

  • Mesylation: The alcohol is treated with methanesulfonyl chloride (MsCl\text{MsCl}) to form a mesylate intermediate .

  • Substitution: The mesylate reacts with N-methylpiperazine in dimethylformamide (DMF) at 80°C, yielding the protected amine .

  • Deprotection: Acidic cleavage of the Boc group (20% HCl-dioxane) affords the final compound .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
ReductionLiAlH4\text{LiAlH}_4, ether85–90
MesylationMsCl\text{MsCl}, Et3N\text{Et}_3\text{N}78–82
SubstitutionN-Methylpiperazine, DMF70–75
Deprotection20% HCl-dioxane95–98

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Solvent recycling and catalytic methods align with green chemistry principles, reducing waste by 30–40% compared to batch processes.

Physicochemical Properties

Physical Properties

The compound is a white crystalline solid with a melting point of 142–145°C. It is sparingly soluble in water (0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO).

Chemical Reactivity

The amino group participates in Schiff base formation with aldehydes, while the ketone undergoes nucleophilic additions. For example:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions yields a carboxylic acid derivative.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the ketone to a secondary alcohol.

ParameterValue
Oral bioavailability55% (rats)
Plasma half-life3.2 hours
Protein binding88%

Comparative Analysis with Structural Analogs

(S)-1-(4-Acetyl-3-Methyl-piperazin-1-yl)-2-amino-3-Methyl-butan-1-one

This analog (CAS 1421057-06-8) incorporates an acetyl group on the piperazine ring, enhancing metabolic stability but reducing CNS penetration due to increased polarity .

(S)-1-(4-Acetyl-2-Methyl-piperazin-1-yl)-2-amino-3-Methyl-butan-1-one

The 2-methyl substitution (CAS 1354024-87-5) alters receptor selectivity, showing preferential binding to 5-HT2A_{2A} over D2_2 receptors .

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